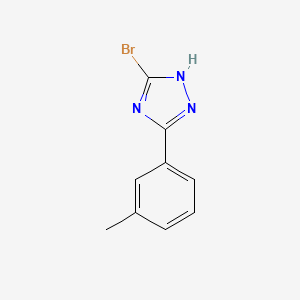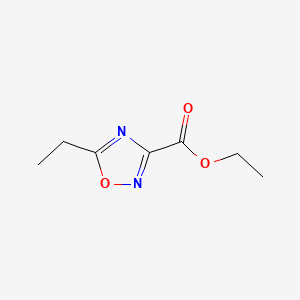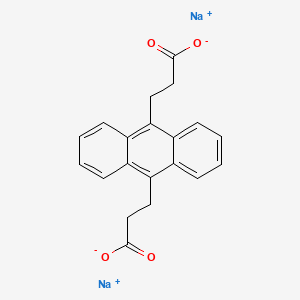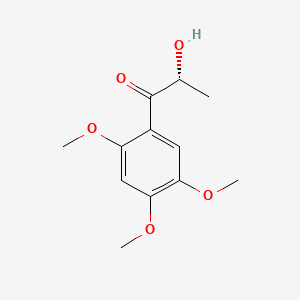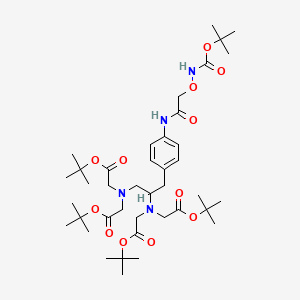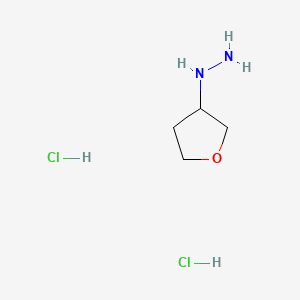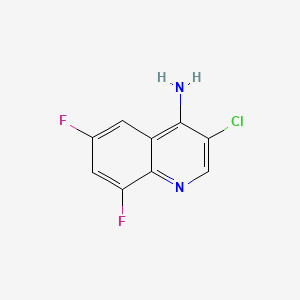![molecular formula C12H18N2O4 B580549 Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105664-04-7](/img/structure/B580549.png)
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Vue d'ensemble
Description
“Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C12H18N2O4 . It has an average mass of 254.282 Da and a monoisotopic mass of 254.126663 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H18N2O4 . The exact mass is 254.12700 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.28200 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is often involved in synthetic chemistry applications, particularly in the synthesis of phenolic antioxidants and various neo fatty acids, alkanes, and their derivatives. These compounds have shown potential in producing antioxidants, anticancer, antimicrobial, and antibacterial agents. For instance, synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been widely used in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. Their environmental occurrence, human exposure, and toxicity have been extensively studied, revealing their presence in various environmental matrices and potential health impacts (Runzeng Liu & S. Mabury, 2020). Additionally, natural neo acids and their analogs and derivatives, which demonstrate different biological activities, have been reviewed, showing the potential for future chemical preparations (V. Dembitsky, 2006).
Environmental Impact and Treatment
The compound and its derivatives are also studied for their environmental impact and treatment methods. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been investigated as a method to address the release of MTBE into the environment, which has generated significant public and governmental concern (L. Hsieh et al., 2011). Furthermore, the review of the environmental behavior and fate of MTBE has provided insights into its solubility in water, weak sorption to subsurface solids, and general resistance to biodegradation in groundwater, underscoring the challenges in mitigating its environmental impacts (P. Squillace et al., 1997).
Biodegradation Studies
The biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the microorganisms capable of degrading ETBE aerobically and the potential limitations on ETBE metabolism due to its ether structure and slow degradation kinetics (S. Thornton et al., 2020).
Propriétés
IUPAC Name |
tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCJMCHUZWOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725589 | |
| Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105664-04-7 | |
| Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


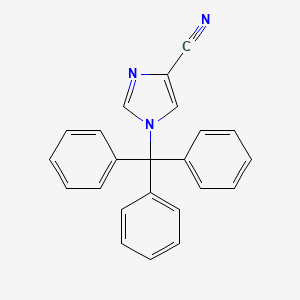
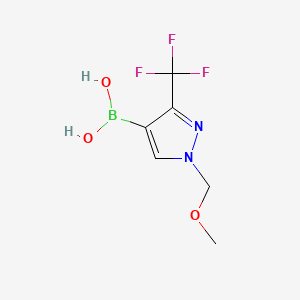
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)
